molecular formula C20H34O4 B046016 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol CAS No. 121864-89-9

2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol

Cat. No. B046016
M. Wt: 338.5 g/mol
InChI Key: IJXLLOXOWYIJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol, also known as DMU-212, is a synthetic compound that belongs to the class of phenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a corrosion inhibitor due to its ability to inhibit the corrosion of metals.

Mechanism Of Action

The mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol may also exert its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Biochemical And Physiological Effects

2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can reduce inflammation and oxidative stress in animal models of disease. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has also been shown to improve cognitive function in animal models of neurodegenerative disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol for lab experiments is its high potency and specificity. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their functions. However, one of the limitations of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is its complex synthesis method, which can make it difficult and expensive to produce in large quantities. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol also has limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. One area of interest is the development of novel therapeutic agents based on the structure of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. Researchers are also interested in studying the potential applications of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol in other fields, such as agriculture and industry. Additionally, there is a need for further research on the mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol and its effects on various signaling pathways in the body. Overall, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can be synthesized using a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-1-undecene to form 2,3-dimethoxy-5-methyl-6-undecylbenzaldehyde. The second step involves the reduction of this compound using sodium borohydride to form 2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. The synthesis of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a complex process that requires expertise in organic chemistry.

properties

CAS RN

121864-89-9

Product Name

2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol

InChI

InChI=1S/C20H34O4/c1-5-6-7-8-9-10-11-12-13-14-16-15(2)17(21)19(23-3)20(24-4)18(16)22/h21-22H,5-14H2,1-4H3

InChI Key

IJXLLOXOWYIJLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C

Canonical SMILES

CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C

Other CAS RN

121864-89-9

synonyms

2,3-DBH
2,3-dimethoxy-5-methyl-6-undecyl-1,4-benzoquinol

Origin of Product

United States

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